molecular formula C28H34Cl2F2N2O B1682825 Vanoxerine dihydrochloride CAS No. 67469-78-7

Vanoxerine dihydrochloride

Cat. No.: B1682825
CAS No.: 67469-78-7
M. Wt: 523.5 g/mol
InChI Key: MIBSKSYCRFWIRU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vanoxerine dihydrochloride, also known as GBR 12909 dihydrochloride, is a highly selective dopamine transporter antagonist . It binds to the target site on the dopamine transporter (DAT) with a much stronger affinity than cocaine . This compound also has a strong affinity for the sigma receptor .

Mode of Action

This compound inhibits dopamine reuptake by binding and blocking the dopamine transporter . This action results in an increase in the amount of dopamine in the synapse . Unlike cocaine, which also blocks the dopamine transporter, this compound inhibits the release of dopamine . This combined effect only slightly elevates dopamine levels, giving vanoxerine only mild stimulant effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopamine reuptake pathway . By inhibiting the reuptake of dopamine, this compound increases the amount of dopamine in the synapse . This can have downstream effects on various dopamine-dependent neurological processes.

Pharmacokinetics

It is known that the compound has a high affinity for the dopamine transporter and a slower dissociation rate than cocaine .

Result of Action

The primary result of this compound’s action is an increase in the amount of dopamine in the synapse . This can have various effects at the molecular and cellular level, depending on the specific neurological processes that are dopamine-dependent. For example, in primates, the intravenous administration of vanoxerine reduced cocaine self-administration .

Biochemical Analysis

Biochemical Properties

Vanoxerine dihydrochloride has been shown to interact with several enzymes and proteins. It is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . This property has led to its investigation as a potential treatment for cocaine addiction . Additionally, it has been identified as a new CDK2/4/6 inhibitor , indicating that it interacts with these cyclin-dependent kinases, which play critical roles in cell cycle progression .

Cellular Effects

In human hepatocellular carcinoma cells, this compound treatment has been shown to cause G1-arrest, induce apoptosis, and reduce the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb . It has also been shown to block cardiac ion channels at a cellular level .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. As a dopamine transporter antagonist, it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . As a CDK2/4/6 inhibitor, it reduces the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, in human hepatocellular carcinoma cells, the effects of this compound on cell cycle profiles were determined after treatment for 6, 12, or 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. In a study involving BALB/C nude mice subcutaneously xenografted with Huh7 cells, this compound injection for 21 days produced significant anti-tumor activity .

Metabolic Pathways

As a dopamine transporter antagonist, it is likely involved in the dopamine metabolic pathway .

Transport and Distribution

This compound is capable of crossing the blood-brain barrier and distributing to several organs such as fat tissue, lungs, liver, and the gastrointestinal tract .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its interactions with various enzymes and proteins, it is likely that it is distributed throughout various compartments within the cell .

Preparation Methods

The synthesis of GBR 12909 dihydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1-(2-Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine.

    Reaction Conditions: The compound is synthesized through a series of reactions involving the use of reagents such as 4-fluorobenzyl chloride, piperazine, and phenylpropyl bromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

    Industrial Production: On an industrial scale, the synthesis of GBR 12909 dihydrochloride involves the use of large-scale reactors and purification systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

GBR 12909 dihydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the phenylpropyl group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl groups, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

    Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted analogs of GBR 12909 dihydrochloride.

Scientific Research Applications

GBR 12909 dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

GBR 12909 dihydrochloride is unique among dopamine transporter inhibitors due to its high selectivity and long duration of action. Similar compounds include:

GBR 12909 dihydrochloride stands out due to its high affinity for the dopamine transporter and its ability to produce long-lasting effects with fewer negative behavioral consequences.

Properties

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBSKSYCRFWIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042570
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67469-78-7
Record name Vanoxerine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANOXERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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